N-(3-bromophenyl)-3-nitropyridin-2-amine
Description
Properties
Molecular Formula |
C11H8BrN3O2 |
|---|---|
Molecular Weight |
294.10 g/mol |
IUPAC Name |
N-(3-bromophenyl)-3-nitropyridin-2-amine |
InChI |
InChI=1S/C11H8BrN3O2/c12-8-3-1-4-9(7-8)14-11-10(15(16)17)5-2-6-13-11/h1-7H,(H,13,14) |
InChI Key |
DROZTHFJHQJYSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Substituent Position Dictates Bioactivity : Para-substituted bromophenyl derivatives (e.g., 3k) show higher AChE inhibition than meta-substituted analogues, likely due to optimized binding pocket interactions .
Nitro Group Enhances Reactivity : The nitro group facilitates nucleophilic aromatic substitution, enabling diverse functionalization (e.g., synthesis of kinase inhibitors in ) .
Bromine Improves Membrane Permeability : Brominated derivatives exhibit higher logP values than chlorinated or unsubstituted analogues, suggesting better blood-brain barrier penetration .
Preparation Methods
Reaction of 2-Chloro-3-Nitropyridine with 3-Bromoaniline
A direct SNAr reaction between 2-chloro-3-nitropyridine and 3-bromoaniline is a foundational approach. The electron-withdrawing nitro group at position 3 activates the pyridine ring, facilitating displacement of the chloride at position 2 by the amine.
-
Substrate Preparation : 2-Chloro-3-nitropyridine is synthesized via nitration of 2-chloropyridine using a HNO₃/H₂SO₄ mixture at 25–30°C.
-
Amination : 3-Bromoaniline (1.2 equiv) is added to 2-chloro-3-nitropyridine in dimethylformamide (DMF) with K₂CO₃ (2.0 equiv). The mixture is heated at 100°C for 12–24 hours.
-
Workup : The product is extracted with dichloromethane, washed with brine, and purified via silica gel chromatography.
Data Table 1: SNAr Reaction Parameters
Challenges : Competing hydrolysis of the chloro group and nitro-group migration under prolonged heating.
Transition Metal-Catalyzed Coupling
Buchwald-Hartwig Amination
This method employs palladium catalysts to couple 2-bromo-3-nitropyridine with 3-bromoaniline, enabling milder conditions and higher regioselectivity.
-
Catalyst System : Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ (2.5 equiv) in toluene.
-
Reaction : 2-Bromo-3-nitropyridine and 3-bromoaniline are stirred at 80°C for 6 hours.
-
Purification : Column chromatography (hexane/EtOAc 4:1) yields the product as a yellow solid.
Data Table 2: Buchwald-Hartwig Conditions
Advantages : Avoids nitro-group migration observed in SNAr.
Stepwise Functionalization of Pyridine Intermediates
Nitration Followed by Bromination and Amination
A sequential approach involves nitrating 2-aminopyridine, brominating the aromatic ring, and introducing the 3-bromophenyl group.
-
Nitration : 2-Aminopyridine is treated with fuming HNO₃/H₂SO₄ at 0–5°C to yield 3-nitro-2-aminopyridine.
-
Bromination : The intermediate is brominated using Br₂ in H₂SO₄ at 50°C.
-
Amination : The brominated product reacts with 3-bromoaniline via SNAr (as in Section 1.1).
Data Table 3: Stepwise Synthesis Metrics
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 80% | |
| Bromination | Br₂/H₂SO₄, 50°C | 70% | |
| Amination | DMF, K₂CO₃, 100°C | 65% |
Limitations : Multiple purification steps reduce overall efficiency.
Diazotization and Cross-Coupling
Sandmeyer Reaction with 3-Bromophenylboronic Acid
A diazonium intermediate is generated from 2-amino-3-nitropyridine and coupled with 3-bromophenylboronic acid.
-
Diazotization : 2-Amino-3-nitropyridine is treated with NaNO₂/HCl at 0–5°C.
-
Coupling : The diazonium salt reacts with 3-bromophenylboronic acid using Cu(I) catalysis in THF/H₂O.
Data Table 4: Diazotization-Coupling Parameters
Note : Limited by boronic acid availability and side product formation.
Green Chemistry Approaches
Mechanochemical Synthesis
Ball milling 2-chloro-3-nitropyridine and 3-bromoaniline with K₂CO₃ avoids solvents and reduces energy input.
-
Conditions : Stainless-steel jar, 30 Hz, 2 hours.
-
Yield : 68% (unoptimized).
Advantages : Scalable and environmentally benign.
Comparative Analysis of Methods
Data Table 5: Method Comparison
Q & A
Q. What are the standard synthetic routes for N-(3-bromophenyl)-3-nitropyridin-2-amine?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a protocol similar to the carboxy-alkynylation of propargylic amines ( ) can be adapted, where PdCl₂(PPh₃)₂ and CuI catalyze aryl halide coupling. Hydrolysis of intermediates (e.g., trifluoroacetamide derivatives) under basic conditions (KOH in MeOH/H₂O) followed by acid workup yields the target amine. Column chromatography is critical for purification to ensure high purity (>95% by NMR and HRMS) . For bromophenyl derivatives, optimizing stoichiometry and reaction time minimizes by-products, as seen in analogous syntheses .
Q. How is the structure of this compound confirmed?
- Methodological Answer : Structural confirmation relies on multi-technique validation:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, aromatic protons in the bromophenyl group appear as doublets (δ 7.2–7.8 ppm), while the nitro-pyridine moiety shows distinct deshielded peaks .
- HRMS : High-resolution mass spectrometry confirms the molecular ion ([M+H]⁺) and isotopic pattern matching the bromine atom .
- X-ray Crystallography : Monoclinic crystal systems (e.g., P2₁/c) with unit-cell parameters (a = ~10.6 Å, b = ~7.1 Å) resolve bond lengths and angles. Hydrogen-bonding networks (C–H···O/N) and π-π stacking interactions further validate the structure .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood to prevent inhalation of nitro group-derived fumes .
- Storage : Store in airtight containers at 0–6°C to prevent degradation. Avoid exposure to ignition sources due to potential flammability .
Advanced Research Questions
Q. How can researchers address by-product formation during synthesis?
- Methodological Answer : By-products (e.g., tautomers or regioisomers) arise from competing reaction pathways. Mitigation strategies include:
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Discrepancies (e.g., NMR vs. X-ray bond lengths) require cross-validation:
- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to identify conformational differences .
- Multi-Solvent Crystallization : Recrystallize in polar (MeOH) and non-polar (hexane) solvents to assess packing effects on tautomerism .
- Variable-Temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) that may explain inconsistencies .
Q. What computational approaches predict the electronic properties of this compound?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (e.g., using Gaussian 16) to assess reactivity. The nitro group lowers LUMO energy, enhancing electrophilicity .
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (nitro group) for nucleophilic attack predictions .
- Charge Density Analysis : Use software like SHELXL to map electrostatic interactions influencing crystal packing .
Q. How to analyze tautomerism and hydrogen-bonding interactions in the crystal structure?
- Methodological Answer :
- X-ray Refinement : Refine structures using SHELXL to distinguish keto-amine vs. hydroxy-pyridine tautomers. For example, bond lengths (C=O ~1.23 Å vs. C–O ~1.34 Å) confirm the dominant tautomer .
- Hydrogen-Bond Metrics : Measure N–H···O/N distances (2.8–3.2 Å) and angles (150–170°) to map supramolecular assemblies. Software like Mercury visualizes these networks .
Q. How does the nitro group influence the compound’s reactivity in further functionalization?
- Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : The nitro group deactivates the pyridine ring, directing substitutions to the bromophenyl moiety. Meta-directing effects are confirmed via nitration trials .
- Reduction Studies : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enabling subsequent coupling (e.g., Suzuki-Miyaura) . Kinetic studies (UV-Vis monitoring) reveal reduction rates dependent on solvent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
